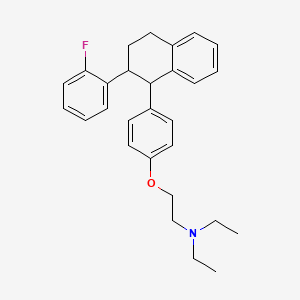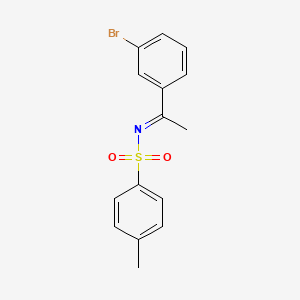
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a fluorophenyl group, a tetrahydronaphthalene moiety, and a phenoxyethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydronaphthalene Moiety: This step involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using fluorobenzene and an appropriate Lewis acid catalyst like aluminum chloride.
Coupling with Phenoxyethanamine: The final step involves the coupling of the fluorophenyl-tetrahydronaphthalene intermediate with phenoxyethanamine under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the tetrahydronaphthalene moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine: Known for its distinct nitrobenzimidazole structure.
N,N-diethyl-2-(2-(4-methoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine: Contains a methoxybenzyl group instead of a fluorophenyl group.
N,N-diethyl-2-(5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine: Features a propoxybenzyl group and a nitrobenzimidazole moiety.
Uniqueness
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine is unique due to its combination of a fluorophenyl group and a tetrahydronaphthalene moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C28H32FNO |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethanamine |
InChI |
InChI=1S/C28H32FNO/c1-3-30(4-2)19-20-31-23-16-13-22(14-17-23)28-24-10-6-5-9-21(24)15-18-26(28)25-11-7-8-12-27(25)29/h5-14,16-17,26,28H,3-4,15,18-20H2,1-2H3 |
InChI Key |
ZEQDWHQNEVGSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)



![Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate](/img/structure/B13350928.png)
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)


![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)
![8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide](/img/structure/B13350958.png)


